molecular formula C20H21F3N6O2S B11267521 2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

2-[2-(4-ethylpiperazin-1-yl)-7-oxo[1,3]thiazolo[4,5-d]pyrimidin-6(7H)-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

Cat. No.: B11267521
M. Wt: 466.5 g/mol
InChI Key: FTMFHQZEKPPSRL-UHFFFAOYSA-N
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Description

2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE is a complex organic compound with a unique structure that combines elements of piperazine, thiazole, and pyrimidine

Preparation Methods

The synthesis of 2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE involves multiple steps, starting with the preparation of the thiazolo[4,5-d]pyrimidin-7-one core. This core is typically synthesized through a cyclization reaction involving appropriate precursors under controlled conditions.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

2-[2-(4-ETHYLPIPERAZIN-1-YL)-7-OXO-6H,7H-[1,3]THIAZOLO[4,5-D]PYRIMIDIN-6-YL]-N-[2-(TRIFLUOROMETHYL)PHENYL]ACETAMIDE has several scientific research applications:

Mechanism of Action

The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolo[4,5-d]pyrimidin-7-one core is known to inhibit certain enzymes, leading to the modulation of biochemical pathways. The piperazine and trifluoromethylphenyl groups contribute to the compound’s binding affinity and specificity .

Properties

Molecular Formula

C20H21F3N6O2S

Molecular Weight

466.5 g/mol

IUPAC Name

2-[2-(4-ethylpiperazin-1-yl)-7-oxo-[1,3]thiazolo[4,5-d]pyrimidin-6-yl]-N-[2-(trifluoromethyl)phenyl]acetamide

InChI

InChI=1S/C20H21F3N6O2S/c1-2-27-7-9-28(10-8-27)19-26-17-16(32-19)18(31)29(12-24-17)11-15(30)25-14-6-4-3-5-13(14)20(21,22)23/h3-6,12H,2,7-11H2,1H3,(H,25,30)

InChI Key

FTMFHQZEKPPSRL-UHFFFAOYSA-N

Canonical SMILES

CCN1CCN(CC1)C2=NC3=C(S2)C(=O)N(C=N3)CC(=O)NC4=CC=CC=C4C(F)(F)F

Origin of Product

United States

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